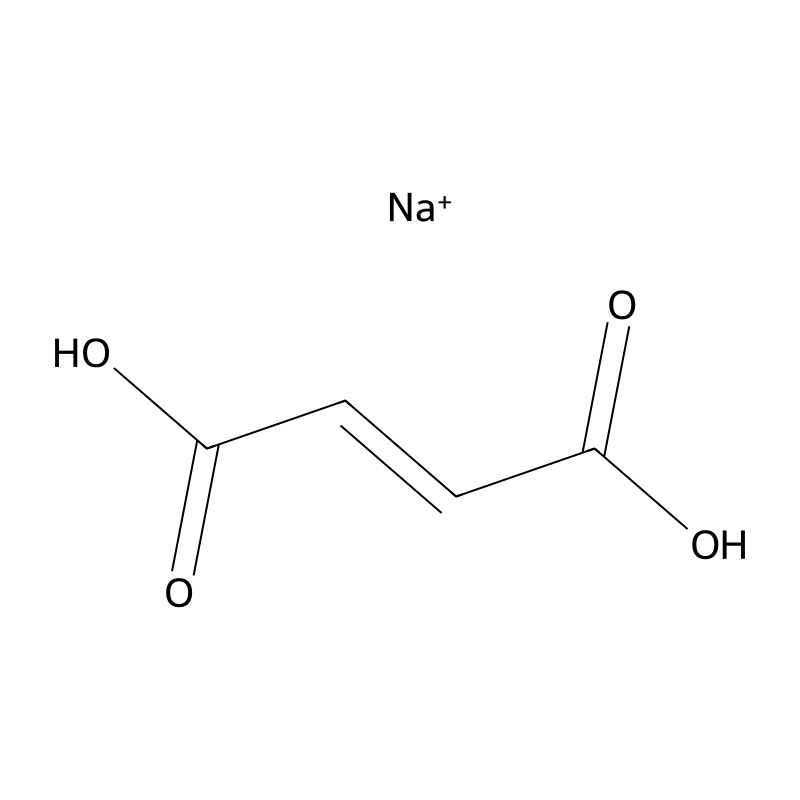Fumaric acid, sodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Microbial Growth and Metabolism
Electron acceptor
Fumaric acid acts as a terminal electron acceptor in the metabolism of certain anaerobic microorganisms. Studies have shown that sodium fumarate significantly enhances the growth of Campylobacter concisus in the presence of hydrogen gas (H2) []. This finding suggests fumarate's role as an effective electron sink in this specific bacteria.
Metabolic pathway insights
Research on the impact of sodium fumarate on C. concisus sheds light on the microorganism's energy metabolism pathways. Understanding these pathways can provide valuable insights into the growth requirements and potential pathogenicity of C. concisus [].
Food Science Research
Antimicrobial properties
Fumaric acid exhibits antimicrobial properties, potentially reducing populations of total coliforms and Escherichia coli []. This property could be relevant in food science research, particularly in studies on food preservation or the development of antimicrobial food additives.
Impact on gut microbiota
Studies suggest a link between exposure to fine particulate matter (PM2.5) and changes in lung metabolic profiles, potentially influencing gut microbiota. Research has shown that sodium fumarate can affect the growth of C. concisus, a bacterium associated with inflammatory bowel disease []. While further investigation is needed, this finding hints at a possible role for fumaric acid in gut microbiota research.
Fumaric acid, sodium salt, also known as monosodium fumarate, is the sodium salt of fumaric acid, with the chemical formula and a molecular weight of approximately 138.05 g/mol. It appears as an odorless, white crystalline powder that is highly soluble in water, making it a preferred choice in various applications where fumaric acid's solubility is a limitation . This compound is often utilized as an acidity regulator and flavoring enhancer in food products, contributing to the preservation of freshness and taste in fruit juices and other acidic foods .
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield other organic compounds.
- Reduction: It can be reduced to succinic acid using reducing agents such as lithium aluminum hydride.
- Hydrolysis: In aqueous solutions, it can dissociate into its constituent ions.
The compound's reactivity is largely attributed to the presence of two carboxyl functional groups, which can engage in various chemical transformations .
Fumaric acid, sodium salt exhibits notable biological activities. It has been studied for its potential therapeutic effects in treating conditions like psoriasis and multiple sclerosis. The compound acts as an immunomodulator and has been shown to reduce inflammation through various biochemical pathways. Additionally, it serves as a terminal electron acceptor in anaerobic respiration for certain microorganisms, aiding in their metabolic processes .
Monosodium fumarate can be synthesized through several methods:
- Neutralization Reaction: Fumaric acid is neutralized with sodium hydroxide or sodium bicarbonate to produce monosodium fumarate and water.
- Salification: Direct reaction of fumaric acid with sodium salts under controlled conditions can yield monosodium fumarate.
- Biotechnological Methods: Certain microbial fermentation processes utilize fumaric acid production from renewable resources, followed by subsequent neutralization to form the sodium salt .
Uniqueness of Fumaric Acid, Sodium Salt
Fumaric acid, sodium salt is unique due to its enhanced water solubility compared to fumaric acid itself, making it more effective as a food additive. Its specific biological activity as an immunomodulator further distinguishes it from similar compounds like maleic or succinic acids. Additionally, its dual role as both a food additive and a therapeutic agent underscores its versatility .
Research indicates that fumaric acid, sodium salt interacts with various biological systems. Studies have shown that it can influence immune responses and modulate oxidative stress markers. Additionally, its role in metabolic pathways highlights its potential interactions with enzymes involved in the citric acid cycle. Interaction studies have also explored its synergistic effects when combined with other compounds like citric acid, enhancing flavor profiles in food applications .








